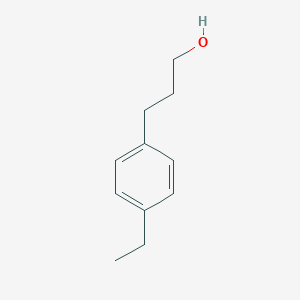

3-(4-Ethylphenyl)propan-1-ol

Description

Properties

IUPAC Name |

3-(4-ethylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8,12H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDCCPWCPMNHOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570812 | |

| Record name | 3-(4-Ethylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180274-13-9 | |

| Record name | 3-(4-Ethylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Ethylphenyl)propan-1-ol

Abstract

This technical guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of 3-(4-Ethylphenyl)propan-1-ol. The synthetic strategy is a multi-step process commencing with the Friedel-Crafts acylation of ethylbenzene with succinic anhydride, followed by a Clemmensen reduction to yield the corresponding carboxylic acid, and culminating in the reduction of this intermediate to the target primary alcohol. This document offers a detailed, step-by-step experimental protocol for each synthetic transformation, including the rationale behind the choice of reagents and reaction conditions. Furthermore, a thorough guide to the structural characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development who require a practical and scientifically sound methodology for the preparation and verification of this compound.

Introduction

This compound is a valuable organic molecule that serves as a versatile building block in the synthesis of more complex chemical entities, including active pharmaceutical ingredients (APIs) and specialty chemicals. Its structure, featuring a substituted aromatic ring and a primary alcohol functional group, allows for a wide range of subsequent chemical modifications. A reliable and well-characterized synthetic route is paramount for ensuring the purity and consistency of this starting material in research and development settings.

This guide details a logical and field-proven three-step synthetic sequence. The chosen pathway is designed for its efficiency, scalability, and the relative accessibility of the starting materials. Each step is accompanied by a detailed protocol and an explanation of the underlying chemical principles, providing a self-validating framework for the synthesis and analysis.

Synthetic Strategy and Experimental Protocols

The overall synthetic pathway for the preparation of this compound is depicted below. It involves the formation of a key carboxylic acid intermediate, 3-(4-ethylphenyl)propanoic acid, which is then reduced to the target alcohol.

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(4-Ethylphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 3-(4-Ethylphenyl)propan-1-ol, a valuable intermediate in organic synthesis. Drawing upon available data and established scientific principles, this document offers a detailed analysis for researchers and professionals in drug development and related fields. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes predicted properties, comparative data from analogous compounds, and established experimental protocols to provide a thorough working knowledge.

Molecular Identity and Structure

This compound is an aromatic alcohol characterized by a propan-1-ol chain attached to an ethyl-substituted benzene ring at the para position.

Molecular Formula: C₁₁H₁₆O[1][2]

Molecular Weight: 164.24 g/mol [1][2]

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

| Property | Predicted Value | Reference Compound: 3-Phenyl-1-propanol (Experimental) |

| Boiling Point | 272.1 ± 9.0 °C at 760 mmHg | 236 °C |

| Melting Point | Not available | -18 °C |

| Density | 1.0 ± 0.1 g/cm³ | 1.001 g/mL at 20 °C |

| Refractive Index | 1.521 | 1.526 |

| Flash Point | 116.0 ± 14.5 °C | 109 °C |

| Solubility | Expected to be sparingly soluble in water, soluble in common organic solvents like ethanol, ether, and acetone. | Slightly soluble in water; soluble in ethanol and ether. |

Predicted values are sourced from chemical databases. Experimental values for the reference compound are provided for comparative purposes.

The presence of the hydroxyl group allows for hydrogen bonding, which is expected to give this compound a relatively high boiling point and some solubility in polar solvents.[3][4] The ethylphenyl group, being nonpolar, will influence its solubility in nonpolar organic solvents.

Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 3-(4-ethylphenyl)propanoic acid. This transformation can be effectively achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Figure 2: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 3-(4-ethylphenyl)propanoic acid

This protocol is a general procedure for the reduction of a carboxylic acid to a primary alcohol using LiAlH₄ and should be adapted and optimized for the specific substrate.[5][6][7]

Materials:

-

3-(4-ethylphenyl)propanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (10% aqueous solution) or another suitable acidic workup solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer

-

Standard glassware for extraction and distillation

Procedure:

-

Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the reaction flask, suspend lithium aluminum hydride (a slight molar excess relative to the carboxylic acid) in anhydrous diethyl ether.

-

Addition of Substrate: Dissolve 3-(4-ethylphenyl)propanoic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 10% sulfuric acid solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propyl chain, and the ethyl group.

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Ethyl Group: A quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), likely in the upfield region.

-

Propyl Chain:

-

A triplet for the methylene group attached to the aromatic ring (Ar-CH₂-).

-

A multiplet (likely a sextet) for the central methylene group (-CH₂-).

-

A triplet for the methylene group attached to the hydroxyl group (-CH₂-OH).

-

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

-

Aromatic Carbons: Four signals in the aromatic region (δ 125-145 ppm).

-

Propyl Chain Carbons: Three signals in the aliphatic region, with the carbon attached to the hydroxyl group being the most downfield (around δ 60-65 ppm).

-

Ethyl Group Carbons: Two signals in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the hydroxyl and aromatic groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.[8]

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region, characteristic of a primary alcohol.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 164. Key fragmentation patterns for primary alcohols and alkylbenzenes would be anticipated.

-

Molecular Ion (M⁺): A peak at m/z = 164.

-

Loss of Water (M-18): A peak at m/z = 146, resulting from the dehydration of the alcohol.

-

Alpha-Cleavage: Fragmentation at the C-C bond adjacent to the oxygen, leading to a base peak at m/z = 31 ([CH₂OH]⁺).

-

Benzylic Cleavage: Cleavage of the bond between the propyl chain and the aromatic ring, which could lead to a fragment at m/z = 119 ([C₉H₁₁]⁺).

Safety and Handling

While a specific safety data sheet for this compound is not widely available, it should be handled with the care appropriate for a laboratory chemical. Based on similar compounds, it may cause skin and eye irritation.[9] Good laboratory practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a versatile building block in organic synthesis. This guide has provided a detailed overview of its known and predicted physicochemical properties, a plausible synthetic route with a general experimental protocol, and expected spectroscopic characteristics. While the lack of extensive experimental data necessitates reliance on predictive models and comparative analysis, the information presented here offers a solid foundation for researchers and professionals working with this compound. Further experimental validation of the properties outlined in this guide is encouraged.

References

-

AA Blocks. This compound | 180274-13-9. Available from: [Link]

-

Appchem. This compound | 180274-13-9. Available from: [Link]

-

Organic Syntheses. 3-phenyl-1-propanol. Available from: [Link]

-

University of Rochester. Workup: Aluminum Hydride Reduction. Available from: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

-

University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Available from: [Link]

-

University of Southampton. Experiment 5 Reductions with Lithium Aluminium Hydride. Available from: [Link]

-

Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram. Available from: [Link]

-

BYJU'S. The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group. Available from: [Link]

-

MolecularCloud. Physical and Chemical Properties of Alcohols. Available from: [Link]

-

YouTube. 12.2 Properties of Alcohols | Organic Chemistry. Available from: [Link]

-

Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

YouTube. Carboxylic Acid Reduction with LiAlH4 mechanism. Available from: [Link]

-

BYJU'S. The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group. Available from: [Link]

-

MolecularCloud. Physical and Chemical Properties of Alcohols. Available from: [Link]

-

YouTube. 12.2 Properties of Alcohols | Organic Chemistry. Available from: [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. appchemical.com [appchemical.com]

- 3. byjus.com [byjus.com]

- 4. Physical and Chemical Properties of Alcohols | MolecularCloud [molecularcloud.org]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reduction of Carboxylic Acids by LiAlH<sub>4</sub> | Ambeed [ambeed.com]

- 8. rsc.org [rsc.org]

- 9. compoundchem.com [compoundchem.com]

A Comprehensive Technical Guide to the Synthesis of 3-(4-Ethylphenyl)propan-1-ol: Starting Materials and Methodologies

Introduction

3-(4-Ethylphenyl)propan-1-ol is a substituted aromatic alcohol with applications as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its structure, featuring a propanol chain attached to an ethyl-substituted benzene ring, makes it a valuable building block for introducing lipophilic and specific spatial arrangements into larger molecules. This guide offers an in-depth exploration of the primary synthetic pathways to this target molecule, designed for researchers and professionals in drug development and chemical synthesis. Moving beyond a simple recitation of steps, this document elucidates the strategic and mechanistic rationale behind the selection of starting materials, reagents, and reaction conditions, providing a robust framework for practical application and methodological optimization.

Chapter 1: Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several logical bond disconnections, each suggesting a distinct synthetic strategy. The primary disconnections are at the C-C bonds of the propyl chain and the bond between the chain and the aromatic ring. This analysis forms the foundation for the forward-synthesis pathways detailed in this guide.

-

Disconnection (A): Breaking the C1-C2 bond of the propanol chain suggests a Grignard-type reaction between a 4-ethylphenethyl magnesium halide and formaldehyde.

-

Disconnection (B): A disconnection between the aromatic ring and the propyl chain points towards a Friedel-Crafts type reaction, using ethylbenzene and a three-carbon electrophilic synthon.

-

Disconnection (C): Viewing the propyl chain as a saturated entity suggests its formation from an unsaturated precursor, such as a cinnamate derivative, which can be constructed via reactions like the Wittig or Heck coupling.

Caption: Workflow for the Friedel-Crafts acylation pathway.

Experimental Protocols

Step 1: Synthesis of 4-(4-ethylphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (N₂), cool the mixture to 0°C.

-

Add ethylbenzene (1.0 eq.) dropwise, maintaining the temperature.

-

Add succinic anhydride (1.1 eq.) portion-wise, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated HCl.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude keto-acid, which can be purified by recrystallization.

Step 2: Synthesis of 3-(4-ethylphenyl)propanoic acid (Wolff-Kishner Reduction)

-

To a flask equipped with a reflux condenser, add 4-(4-ethylphenyl)-4-oxobutanoic acid (1.0 eq.), diethylene glycol as the solvent, hydrazine hydrate (3.0 eq.), and potassium hydroxide (4.0 eq.).

-

Heat the mixture to 180-200°C and reflux for 4-6 hours, allowing water to distill off.

-

Cool the reaction mixture, dilute with water, and acidify with concentrated HCl.

-

The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent yields the purified propanoic acid derivative.

Step 3: Synthesis of this compound (Carboxylic Acid Reduction)

-

Dissolve 3-(4-ethylphenyl)propanoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. [1]2. Cool the solution to 0°C and slowly add borane-tetrahydrofuran complex (BH₃-THF, 2.0 eq.) dropwise. [1]3. After addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours until TLC indicates the completion of the reaction.

-

Cool the reaction mixture and carefully quench with methanol, followed by water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude alcohol is purified by silica gel column chromatography.

Data Summary

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Ethylbenzene, Succinic Anhydride, AlCl₃ | Dichloromethane | 0 to RT | 70-85 |

| 2 | Hydrazine Hydrate, KOH | Diethylene Glycol | 180-200 | 80-90 |

| 3 | Borane-THF Complex | THF | 0 to Reflux | 90-98 [1] |

Chapter 3: Synthesis via Alkenyl Precursor Hydrogenation

This elegant pathway builds the carbon backbone through a C=C bond-forming reaction, followed by reduction of both the alkene and an ester functionality. The Wittig reaction is a highly effective method for creating the initial alkenyl precursor.

Principle

The synthesis begins with 4-ethylbenzaldehyde. A Wittig reaction with an appropriate phosphorane ylide, such as (carbethoxymethylene)triphenylphosphorane, generates ethyl 4-ethylcinnamate. [2]This α,β-unsaturated ester is then subjected to catalytic hydrogenation. The C=C double bond is typically reduced preferentially over the ester under standard conditions (e.g., H₂, Pd/C). [3][4]The resulting saturated ester is then reduced to the target primary alcohol using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄). [5]

Caption: Workflow for the alkenyl precursor hydrogenation pathway.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-ethylcinnamate (Wittig Reaction)

-

Suspend (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in a dry solvent like THF or methanol.

-

Add 4-ethylbenzaldehyde (1.0 eq.) to the suspension and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

The residue is treated with a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide byproduct.

-

Filter off the solid and concentrate the filtrate. The resulting crude ester can be purified by column chromatography.

Step 2: Synthesis of Ethyl 3-(4-ethylphenyl)propanoate (Catalytic Hydrogenation)

-

Dissolve ethyl 4-ethylcinnamate (1.0 eq.) in ethanol in a hydrogenation flask. [4]2. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Fit the flask with a hydrogen-filled balloon and stir the suspension vigorously under a hydrogen atmosphere at room temperature for 6-12 hours. [4]4. Upon reaction completion, filter the mixture through a pad of Celite to remove the catalyst.

-

Rinse the pad with ethanol and concentrate the combined filtrates to obtain the saturated ester.

Step 3: Synthesis of this compound (Ester Reduction)

-

In a flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0°C and add a solution of ethyl 3-(4-ethylphenyl)propanoate (1.0 eq.) in the same solvent dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction carefully by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting granular precipitate and wash it thoroughly with ether.

-

Dry the combined organic filtrates over anhydrous MgSO₄ and concentrate to yield the target alcohol, which can be further purified by distillation or chromatography.

Data Summary

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | 4-Ethylbenzaldehyde, Wittig Reagent | THF or Methanol | RT | 80-95 |

| 2 | H₂, 10% Pd/C | Ethanol | RT | >95 [3] |

| 3 | LiAlH₄ | Diethyl Ether or THF | 0 to RT | 85-95 [5] |

Chapter 4: Synthesis via Grignard Reagents

Grignard reagents are powerful nucleophiles for C-C bond formation. [6][7]This pathway utilizes a Grignard reagent derived from an appropriate 4-ethylphenyl halide, which then reacts with a suitable one- or two-carbon electrophile.

Principle

This approach offers two primary variations depending on the starting halide and the electrophile:

-

From 1-(2-bromoethyl)-4-ethylbenzene: The corresponding Grignard reagent, 4-ethylphenethylmagnesium bromide, is a C2-nucleophile. Its reaction with formaldehyde (a C1-electrophile) followed by an acidic workup yields the desired C3-chain of the target alcohol. [8]2. From 4-ethylbenzyl bromide: The Grignard reagent, 4-ethylbenzylmagnesium bromide, is a C1-nucleophile. It requires a C2-electrophile, such as ethylene oxide, to construct the propanol chain. The nucleophilic attack opens the strained epoxide ring to give the final product after workup.

The preparation of Grignard reagents requires strictly anhydrous conditions, as they are highly basic and react readily with protic solvents like water. [9]

Caption: Workflows for Grignard reagent pathways.

Experimental Protocols

Pathway A: From 4-Ethylphenethyl Bromide

-

Grignard Formation: Flame-dry all glassware. To a flask containing magnesium turnings (1.2 eq.) and a crystal of iodine under an inert atmosphere, add a small portion of a solution of 1-(2-bromoethyl)-4-ethylbenzene (1.0 eq.) in anhydrous diethyl ether. [9]Once the reaction initiates (indicated by color change and gentle reflux), add the remaining bromide solution dropwise to maintain a steady reflux. After addition, continue stirring for 1-2 hours.

-

Reaction with Formaldehyde: Cool the freshly prepared Grignard solution to 0°C. Add a source of dry formaldehyde gas or a solution of paraformaldehyde in THF. Stir at 0°C for 1 hour, then at room temperature for 2 hours.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate to give the crude alcohol for purification.

Pathway B: From 4-Ethylbenzyl Bromide

-

Grignard Formation: Prepare 4-ethylbenzylmagnesium bromide from 4-ethylbenzyl bromide and magnesium turnings using the procedure described above.

-

Reaction with Ethylene Oxide: Cool the Grignard solution to -10°C. Slowly bubble in ethylene oxide gas or add a pre-cooled solution of ethylene oxide in THF. Maintain the temperature below 0°C during the addition. Stir for an additional 1-2 hours.

-

Workup: Perform an acidic workup by slowly adding dilute HCl or saturated NH₄Cl solution. Extract, wash, dry, and concentrate the organic phase to obtain the product.

Data Summary

| Pathway | Starting Halide | Electrophile | Key Conditions | Typical Yield (%) |

| A | 1-(2-Bromoethyl)-4-ethylbenzene | Formaldehyde | Anhydrous Ether, 0°C to RT | 60-75 |

| B | 4-Ethylbenzyl bromide | Ethylene Oxide | Anhydrous Ether, <0°C | 65-80 |

Chapter 5: Comparative Analysis of Synthetic Routes

The optimal synthetic route to this compound depends on factors such as starting material availability, scale, safety constraints, and desired purity.

| Parameter | Friedel-Crafts Pathway | Cinnamate Pathway | Grignard Pathway |

| Starting Materials | Ethylbenzene, Succinic Anhydride | 4-Ethylbenzaldehyde, Wittig Reagent | Substituted Ethylphenyl Bromides |

| Number of Steps | 3 | 3 | 2 (from halide) |

| Overall Yield | Good to Excellent | Excellent | Good |

| Key Reagents | AlCl₃ (corrosive waste), Hydrazine (toxic), BH₃ (pyrophoric) | Pd/C (flammable), LiAlH₄ (pyrophoric, water-reactive) | Mg (flammable), Anhydrous solvents, Ethylene Oxide (toxic gas) |

| Scalability | Well-established for large scale | Good; hydrogenation is scalable | Moderate; requires strict anhydrous conditions |

| Advantages | Uses cheap, bulk starting materials. Avoids polyalkylation. | High yields, clean reactions. | Fewer steps from advanced intermediates. |

| Disadvantages | Use of harsh/toxic reagents. Stoichiometric AlCl₃ waste. | Cost of Wittig reagent. Use of pyrophoric hydrides. | Moisture-sensitive. Starting halides may require separate synthesis. |

For laboratory-scale synthesis where high yields and clean conversions are prioritized, the Cinnamate Pathway is often preferred due to the efficiency of the Wittig reaction and catalytic hydrogenation. For larger-scale industrial applications, the Friedel-Crafts Pathway may be more economically viable, leveraging inexpensive bulk starting materials, despite the challenges associated with waste management and hazardous reagents. The Grignard Pathway is an excellent choice when the required halo-aromatic precursors are readily available, offering a shorter synthetic sequence. The selection of the most appropriate method requires a careful evaluation of the specific constraints and objectives of the research or manufacturing campaign.

References

-

PMC. (2011, May 31). Continuous flow hydrogenation using polysilane-supported palladium/alumina hybrid catalysts. PubMed Central. [Link]

-

MacKenzie, I. (2021, June 12). Hydrogenation of Ethyl Cinnamate. YouTube. [Link]

-

Organic Synthesis. Heck Coupling. [Link]

-

Organic Syntheses. 3-phenyl-1-propanol. [Link]

-

Chem Simplied. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

-

Purdue University. Grignard Reagents. [Link]

-

Taylor & Francis Online. Heck reaction – Knowledge and References. [Link]

-

Winthrop University. The Grignard Reaction. [Link]

-

Royal Society of Chemistry. (2019). Supplementary Information for Selective Hydrogenation of α,β-unsaturated Carbonyl Compounds on Silica- supported Copper Nanopa. [Link]

-

Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

-

Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]

-

MDPI. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

-

Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

-

NIH. (2024, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

University of Wisconsin-Madison. Experiment 9: Wittig Synthesis of Ethyl Cinnamate. [Link]

Sources

- 1. 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 2. Experiment 9: Wittig Synthesis of Ethyl Cinnamate – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 3. Continuous flow hydrogenation using polysilane-supported palladium/alumina hybrid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Grignard Reagents [chemed.chem.purdue.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. adichemistry.com [adichemistry.com]

- 9. bohr.winthrop.edu [bohr.winthrop.edu]

An In-depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 3-(4-Ethylphenyl)propan-1-ol

Abstract

This technical guide provides a comprehensive exploration of the retrosynthetic analysis of 3-(4-ethylphenyl)propan-1-ol, a substituted aromatic alcohol with potential applications in the synthesis of fine chemicals and pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of multiple synthetic strategies. Each proposed route is critically evaluated, balancing efficiency, practicality, and adherence to sound chemical principles. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol is a self-validating system. Key mechanistic claims are substantiated with citations to authoritative literature.

Introduction to Retrosynthetic Strategy

Retrosynthetic analysis is a powerful methodology for devising the synthesis of a target molecule by mentally deconstructing it into simpler, commercially available starting materials. This process involves "disconnections" of chemical bonds, which correspond to known and reliable chemical reactions in the forward (synthetic) direction. For our target molecule, this compound, we will explore several logical disconnections to reveal plausible synthetic pathways.

The structure of this compound offers several points for strategic disconnection. The primary alcohol suggests its formation from a corresponding carboxylic acid, ester, or aldehyde, or through the opening of an epoxide. The propyl chain attached to the aromatic ring can be constructed through various carbon-carbon bond-forming reactions.

This guide will dissect three primary retrosynthetic approaches:

-

Pathway A: The Friedel-Crafts Acylation Approach

-

Pathway B: The Grignard Reagent Approach

-

Pathway C: The Wittig Reaction Approach

Each pathway will be analyzed from a retrosynthetic perspective, followed by a detailed forward synthesis protocol, including mechanistic insights and the rationale for procedural choices.

Retrosynthetic Pathways

A logical deconstruction of the target molecule reveals several potential starting points and key intermediates.

Caption: Retrosynthetic analysis of this compound.

Pathway A: The Friedel-Crafts Acylation Approach

This classical approach builds the carbon skeleton through an electrophilic aromatic substitution, followed by reduction steps.

Forward Synthesis Workflow

Caption: Forward synthesis via Friedel-Crafts acylation.

Experimental Protocols and Mechanistic Discussion

Step 1: Friedel-Crafts Acylation of Ethylbenzene with Succinic Anhydride

This step forges the initial carbon-carbon bond. The use of an anhydride is advantageous as it avoids the generation of corrosive HCl gas, which would occur with an acyl chloride.[1]

-

Mechanism: The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride, rendering the other carbonyl carbon highly electrophilic. This acylium ion is then attacked by the electron-rich ethylbenzene ring, primarily at the para position due to the ortho, para-directing nature of the ethyl group and steric hindrance at the ortho position. A subsequent loss of a proton restores aromaticity.[2][3]

-

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add succinic anhydride (1.0 eq) portion-wise.

-

To this mixture, add ethylbenzene (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated HCl.

-

The product, 4-(4-ethylphenyl)-4-oxobutanoic acid, is isolated by filtration or extraction and purified by recrystallization.

-

Step 2: Reduction of the Aryl Ketone

The keto group in 4-(4-ethylphenyl)-4-oxobutanoic acid must be reduced to a methylene group. Two classical methods are suitable for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[4][5]

-

Causality of Choice: The choice between these two methods depends on the stability of other functional groups in the molecule. In this case, the carboxylic acid is stable under both strongly acidic and basic conditions. The Clemmensen reduction is particularly effective for aryl-alkyl ketones.[6] The Wolff-Kishner reduction, particularly the Huang-Minlon modification, is often preferred for its milder conditions and avoidance of heavy metals like mercury.[7]

-

Protocol (Clemmensen Reduction):

-

Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercury(II) chloride.

-

To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, toluene, and 4-(4-ethylphenyl)-4-oxobutanoic acid (1.0 eq).

-

Heat the mixture to reflux for 8-12 hours, with periodic additions of concentrated HCl.

-

After cooling, the organic layer is separated, washed, dried, and concentrated to yield 4-(4-ethylphenyl)butanoic acid.

-

-

Protocol (Wolff-Kishner Reduction, Huang-Minlon Modification):

-

In a flask equipped with a reflux condenser, dissolve 4-(4-ethylphenyl)-4-oxobutanoic acid (1.0 eq) in diethylene glycol.

-

Add hydrazine hydrate (3.0 eq) and potassium hydroxide pellets (4.0 eq).

-

Heat the mixture to 130-140 °C for 1 hour, then increase the temperature to 190-200 °C to distill off water and excess hydrazine.

-

Maintain the reflux at this temperature for an additional 3-4 hours.

-

Cool the mixture, dilute with water, and acidify with HCl.

-

The product, 4-(4-ethylphenyl)butanoic acid, is isolated by extraction and purified.

-

Step 3: Reduction of the Carboxylic Acid

The final step is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as milder reducing agents like sodium borohydride are generally ineffective for reducing carboxylic acids.[8]

-

Mechanism: The reaction begins with an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, evolving hydrogen gas. The resulting lithium carboxylate salt is then reduced. The aluminum hydride coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic for subsequent hydride attacks. An aldehyde intermediate is formed, which is immediately reduced to the primary alcohol.[9][10][11]

-

Protocol:

-

To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 4-(4-ethylphenyl)butanoic acid (1.0 eq) in THF dropwise.

-

After the addition is complete, the mixture is stirred at room temperature for 4-6 hours, then gently refluxed for 2 hours to ensure complete reduction.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

The resulting granular precipitate of aluminum salts is filtered off, and the filtrate is dried and concentrated.

-

The crude this compound is purified by vacuum distillation.

-

Pathway B: The Grignard Reagent Approach

This pathway utilizes the powerful nucleophilicity of Grignard reagents to form the key carbon-carbon bonds. Two sub-pathways are considered.

Sub-pathway B1: 4-Ethylphenylmagnesium bromide and Ethylene Oxide

Caption: Sub-pathway B2 leading to the target molecule.

Experimental Protocols and Mechanistic Discussion (Sub-pathway B2)

Precursor Synthesis: 2-(4-Ethylphenyl)ethyl bromide

This starting material can be prepared from 2-(4-ethylphenyl)ethanol, which in turn can be synthesized via the reaction of 4-ethylphenylmagnesium bromide with ethylene oxide.

Step 1: Synthesis of 2-(4-Ethylphenyl)ethanol

-

Mechanism: The Grignard reagent, a strong nucleophile, attacks one of the carbon atoms of the strained epoxide ring in an Sɴ2 fashion. The attack occurs at the less substituted carbon. [12][13][14]Subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol. [15]

-

Protocol:

-

Prepare 4-ethylphenylmagnesium bromide from 4-bromoethylbenzene and magnesium turnings in anhydrous THF.

-

Cool the Grignard solution to 0 °C and add a solution of ethylene oxide in THF dropwise.

-

After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, dry the organic layer, and purify 2-(4-ethylphenyl)ethanol by vacuum distillation.

-

Step 2: Conversion of 2-(4-Ethylphenyl)ethanol to 2-(4-Ethylphenyl)ethyl bromide

-

Causality of Choice: Phosphorus tribromide (PBr₃) is an excellent reagent for converting primary alcohols to alkyl bromides with minimal risk of rearrangement, which could be a concern with HBr. [2]

-

Mechanism: The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. The resulting intermediate is a good leaving group. The displaced bromide ion then acts as a nucleophile, attacking the carbon bearing the oxygen in an Sɴ2 reaction to give the alkyl bromide. [5][10]

-

Protocol:

-

To a solution of 2-(4-ethylphenyl)ethanol (1.0 eq) in a suitable solvent like diethyl ether at 0 °C, add PBr₃ (0.4 eq) dropwise.

-

Allow the reaction to stir at room temperature for 2-3 hours.

-

Carefully pour the mixture onto ice and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Purify the product, 2-(4-ethylphenyl)ethyl bromide, by vacuum distillation.

-

Step 3: Grignard Reaction with Formaldehyde

-

Mechanism: The Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. The subsequent acidic workup protonates the alkoxide intermediate to yield the primary alcohol. [16]

-

Protocol:

-

Prepare 2-(4-ethylphenyl)ethylmagnesium bromide from the corresponding bromide and magnesium turnings in anhydrous THF.

-

Pass dry formaldehyde gas (generated by heating paraformaldehyde) through the stirred Grignard solution at 0 °C.

-

After the reaction is complete (monitored by TLC), quench with saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, wash, dry, and purify this compound by vacuum distillation.

-

Pathway C: The Wittig Reaction Approach

This pathway constructs the carbon skeleton via olefination, followed by reduction of the resulting double bond.

Forward Synthesis Workflow

Sources

- 1. science-revision.co.uk [science-revision.co.uk]

- 2. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]

- 5. differencebetween.com [differencebetween.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. reddit.com [reddit.com]

- 11. orgosolver.com [orgosolver.com]

- 12. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

Unlocking the Potential of 3-(4-Ethylphenyl)propan-1-ol: A Guide to Research Applications

An In-depth Technical Guide for Researchers

Abstract: 3-(4-Ethylphenyl)propan-1-ol is a unique aromatic alcohol whose potential in scientific research remains largely untapped. Its molecular structure, which combines a hydrophobic ethylphenyl group with a reactive terminal hydroxyl moiety, presents a versatile platform for innovation across multiple disciplines. This technical guide offers a comprehensive exploration of the prospective research applications for this compound, grounded in established chemical principles and the functional profiles of structurally analogous molecules. We delve into its potential as a foundational scaffold in medicinal chemistry for the development of novel therapeutic agents, its role as a monomer in the synthesis of advanced polymers for materials science, and its utility as a novel ingredient in the fragrance industry. This document provides researchers, chemists, and drug development professionals with a robust framework of theoretical insights and actionable experimental protocols to spearhead new avenues of discovery.

Foundational Profile: Physicochemical Properties and Synthesis

A comprehensive understanding of this compound begins with its fundamental chemical and physical characteristics. While extensive experimental data is not widely published, its properties can be reliably predicted based on its structure and comparison with similar compounds.

Table 1: Physicochemical Characteristics of this compound

| Property | Value | Data Source |

| CAS Number | 180274-13-9 | [1][2] |

| Molecular Formula | C₁₁H₁₆O | [1][2] |

| Molecular Weight | 164.24 g/mol | [1][2] |

| Appearance | Colorless Liquid (Predicted) | N/A |

| Boiling Point | ~256.7 °C at 760 mmHg (Predicted) | [1] |

| Density | ~0.96 g/cm³ (Predicted) | N/A |

| SMILES | CCC1=CC=C(CCCO)C=C1 | [2] |

Synthesis Pathway: From Precursor to Product

The most direct and reliable synthesis of this compound involves a two-step process starting from commercially available ethylbenzene. This pathway leverages two of the most fundamental reactions in organic chemistry: Friedel-Crafts acylation and subsequent ketone reduction. The precursor ketone, 1-(4-ethylphenyl)propan-1-one, is a known compound, and its synthesis provides a well-established route to the target alcohol.[3]

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Friedel-Crafts Acylation to Synthesize 1-(4-Ethylphenyl)propan-1-one [3]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Acylation: Add propionyl chloride (1.1 equivalents) dropwise to the stirred suspension. Following this addition, add ethylbenzene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated HCl. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-(4-ethylphenyl)propan-1-one.

Step 2: Reduction to this compound

-

Setup: Dissolve the crude 1-(4-ethylphenyl)propan-1-one from Step 1 in methanol (or ethanol) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution. Be cautious of initial effervescence.

-

Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours until TLC analysis indicates the complete consumption of the ketone.

-

Workup and Purification: Quench the reaction by the slow addition of water. Remove the bulk of the alcohol solvent via rotary evaporation. Extract the aqueous residue with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.

Application in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a promising starting point for creating novel bioactive molecules. Phenylpropanol derivatives are core components in numerous pharmaceuticals, acting as intermediates for drugs such as the antidepressant Fluoxetine and the ADHD medication Tomoxetine.[4] The lipophilic ethylphenyl group can facilitate membrane permeability and hydrophobic interactions within target proteins, while the primary alcohol serves as a versatile chemical handle for derivatization.

Rationale for Application

-

CNS Agents: Phenylpropanolamine, a related compound, acts as a sympathomimetic amine, indicating that derivatives could be designed to interact with adrenergic receptors in the central and peripheral nervous systems.[5][6] Modifications could be explored to develop novel decongestants, appetite suppressants, or psychoactive agents.

-

Anti-inflammatory and Analgesic Agents: Research on oxadiazoles derived from the precursor ketone, 2-[3-(4-ethylphenyl)propan-3-one], has shown significant anti-inflammatory and analgesic activity in preclinical models.[7] This suggests the core ethylphenylpropane skeleton is a viable scaffold for developing new non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antifungal/Antimicrobial Agents: The introduction of an amino group into the phenylpropanol structure has been shown to confer antifungal properties.[8] The this compound backbone could be similarly modified to create a library of compounds for antimicrobial screening.

Experimental Workflow: From Scaffold to Lead Candidate

The exploration of this compound in drug discovery follows a structured, multi-stage process. The primary alcohol is first converted into a more reactive intermediate (e.g., a tosylate or mesylate) or an aldehyde, which then serves as the entry point for parallel synthesis to generate a diverse chemical library for screening.

Caption: A phased workflow for the development of new drug candidates.

Application in Materials Science

Aromatic alcohols are valuable monomers for creating high-performance polymers such as polyesters and polyurethanes.[9][10] The incorporation of the 4-ethylphenyl group from this compound into a polymer backbone is expected to enhance thermal stability, hydrophobicity, and mechanical strength compared to purely aliphatic counterparts.

Rationale for Application

-

Polyester Synthesis: The terminal hydroxyl group can readily undergo polycondensation reactions with dicarboxylic acids (or their acyl chloride/ester derivatives) to form polyesters. These materials could find use in specialty coatings, adhesives, or engineering plastics. The synthesis of aromatic polyesters from bio-based sources is an active area of research, highlighting the demand for novel aromatic monomers.[11]

-

Polyurethane Synthesis: As a polyol component, it can react with diisocyanates to form polyurethanes. The aromaticity and the flexible propanol linker could result in materials with a unique balance of rigidity and toughness, suitable for foams, elastomers, or coatings.

Experimental Protocol: Synthesis of an Aromatic-Aliphatic Polyester

This protocol outlines a representative synthesis of a polyester via polycondensation of this compound with a diacid chloride.

-

Monomer Preparation: Ensure both this compound (2.0 equivalents) and the chosen diacid chloride (e.g., sebacoyl chloride, 1.0 equivalent) are pure and dry.

-

Reaction Setup: In a flask equipped for mechanical stirring and a nitrogen atmosphere, dissolve this compound and a non-nucleophilic base (e.g., pyridine, 2.2 equivalents) in an anhydrous solvent like toluene.

-

Polymerization: Cool the solution to 0 °C. Add a solution of the diacid chloride in toluene dropwise over 1 hour. After addition, allow the mixture to warm to room temperature, then heat to 80-100 °C and maintain for 12-24 hours to drive the polymerization to completion.

-

Isolation: Cool the viscous solution and precipitate the polymer by pouring it into a large volume of a non-solvent, such as cold methanol.

-

Purification and Characterization: Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry under vacuum. Characterize the polymer's molecular weight and dispersity (Đ) using Gel Permeation Chromatography (GPC), its thermal transitions (Tg, Tm) using Differential Scanning Calorimetry (DSC), and its structure using ¹H NMR spectroscopy.

Application in the Fragrance and Cosmetics Industries

Phenylpropanols are mainstays of the fragrance industry, valued for their pleasant, lasting floral scents, often reminiscent of hyacinth.[12][13] 3-Phenyl-1-propanol is used in perfumes, personal care products, and cosmetics not only for its aroma but also for its solvent and antimicrobial properties.[14][15]

Rationale for Application

-

Novel Fragrance Note: The addition of an ethyl group at the para-position of the phenyl ring in this compound is predicted to modify the olfactory profile, likely adding a unique nuance to the characteristic hyacinth scent. This could result in a novel fragrance ingredient.

-

Ester Derivatives: Esterification of the alcohol with simple carboxylic acids (e.g., acetic, propionic, butyric acid) can generate a range of new aroma chemicals with potentially fruity or more complex floral notes, a common strategy in fragrance development.[13]

-

Functional Ingredient: Beyond its scent, the compound could serve as a fragrance fixative, a masking agent to cover less pleasant base odors in a formulation, or as a preservative booster due to its expected antimicrobial properties.[15]

Conclusion and Future Outlook

This compound stands as a molecule of significant, yet unrealized, potential. Its straightforward synthesis and versatile structure make it an attractive candidate for exploration in high-value research areas. The logical next steps for the scientific community are to perform systematic derivatization and screening to uncover novel bioactive leads, to synthesize and characterize its polymers to map their structure-property relationships, and to conduct thorough olfactory analysis to validate its use in the fragrance sector. The foundational protocols and conceptual frameworks presented in this guide provide a clear roadmap for initiating this exciting research.

References

-

Prism Market Insights. (2025, November 14). Phenyl Propanol Market: Unlocking Opportunities in Fragrance, Pharmaceutical, and Industrial Applications. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PHENYLPROPANOL. Retrieved from [Link]

-

Zhang, K., et al. (2024). Synthesis of Homo- and Copolyesters Using an AB-Type Aromatic Monomer Based on Homovanillic Acid. Macromolecules, ACS Publications. Retrieved from [Link]

-

COSMILE Europe. (n.d.). PHENYLPROPANOL – Ingredient. Retrieved from [Link]

-

Salum, T. F. C., et al. (2024). Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents. White Rose Research Online. Retrieved from [Link]

-

Mohamed, S. K., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PubMed Central. Retrieved from [Link]

-

Worch, J. C., et al. (2025). High performance polyurethanes derived from aromatic acetal-containing polyols enabling closed-loop recycling. Polymer Chemistry, RSC Publishing. Retrieved from [Link]

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Phenylpropanol?. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 15). What is Phenylpropanol used for?. Retrieved from [Link]

-

Appchem. (n.d.). This compound | 180274-13-9. Retrieved from [Link]

-

ODOWELL. (n.d.). 3-Phenyl-1-propanol manufacturers and suppliers in China. Retrieved from [Link]

-

ResearchGate. (2025, August 5). 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. Retrieved from [Link]

Sources

- 1. 3-(4-ETHYL-PHENYL)-PROPAN-1-OL | 180274-13-9 [chemicalbook.com]

- 2. appchemical.com [appchemical.com]

- 3. benchchem.com [benchchem.com]

- 4. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 5. What is the mechanism of Phenylpropanol? [synapse.patsnap.com]

- 6. What is Phenylpropanol used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. High performance polyurethanes derived from aromatic acetal-containing polyols enabling closed-loop recycling - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01428F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 3-Phenyl-1-Propanol manufacturers and suppliers in China - ODOWELL [odowell.com]

- 13. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]

- 14. Phenylpropanol Manufacturer & Suppliers |ELAROMA-PPO - Elchemy [elchemy.com]

- 15. specialchem.com [specialchem.com]

Technical Guide to the Safe Handling of 3-(4-Ethylphenyl)propan-1-ol

An In-depth Analysis for Research and Drug Development Professionals

Preamble: Navigating the Known Unknowns

This document provides a comprehensive guide to the safe handling, storage, and disposal of 3-(4-Ethylphenyl)propan-1-ol (CAS No. 180274-13-9). It is imperative for all personnel to understand a critical fact from the outset: there is a significant lack of published, substance-specific toxicological, ecological, and standardized hazard classification data for this compound. A review of available safety data sheets (SDS) reveals that crucial information regarding GHS (Globally Harmonized System) classification and detailed health hazards is consistently marked as "no data available"[1].

Therefore, this guide is structured around the principle of risk mitigation in the face of incomplete information. The recommendations herein are synthesized from the fundamental principles of chemical safety, best practices for handling novel or under-characterized substances, and by drawing logical parallels from structurally similar compounds—namely, alkylated aromatic alcohols. This approach empowers the researcher to handle this compound with a heightened sense of caution, treating it as a substance with potential, unquantified hazards.

Section 1: Hazard Profile Based on Chemical Analogy

In the absence of direct data for this compound, a conservative risk assessment necessitates examining the hazards of analogous compounds. The structurally related compound, 3-Phenyl-1-propanol (CAS No. 122-97-4), provides a useful surrogate for anticipating potential health effects.

Based on this analog data, this compound should be regarded as a substance that may:

-

Cause skin irritation[2].

-

Cause serious eye irritation[2].

-

Be harmful if swallowed, based on the oral LD50 of 3-Phenyl-1-propanol in rats[3].

-

Cause respiratory tract irritation if inhaled as a vapor or aerosol, a common characteristic of aromatic alcohols[3].

It is also a member of the aromatic alcohol class, which are generally combustible liquids and may be incompatible with strong oxidizing agents[2][3]. Until empirical data becomes available, adherence to a cautious protocol based on these potential hazards is the only responsible course of action.

Physicochemical and Identifier Data

For clarity and accurate record-keeping, the known identifiers and basic properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 180274-13-9 | [1][4] |

| Molecular Formula | C₁₁H₁₆O | [4][5] |

| Molecular Weight | 164.24 g/mol | [4][5] |

| Synonyms | Benzenepropanol, 4-ethyl- | [1] |

| GHS Classification | No data available | [1][6] |

| Toxicological Data | No data available | [1] |

| Ecological Data | No data available | [1] |

Section 2: Mandatory Personal Protective Equipment (PPE) Protocol

Given the unknown hazard profile, a comprehensive PPE strategy is non-negotiable. The selection of PPE must follow a conservative approach, providing protection against the potential hazards identified through chemical analogy.

-

Eye and Face Protection: Always wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. Where a risk of splashing exists, a full-face shield should be worn in addition to goggles[1].

-

Skin Protection:

-

Respiratory Protection: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2]. If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with appropriate organic vapor cartridges is mandatory[7].

-

Body Protection: Wear long pants and closed-toe shoes to protect against accidental spills[7].

PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

Caption: PPE selection workflow for handling the compound.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize exposure and prevent accidents.

Handling

-

Work Area: All manipulations should occur in a well-ventilated laboratory, inside a chemical fume hood to control potential vapors[2].

-

Ignition Sources: As an aromatic alcohol, this compound should be treated as combustible. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge[8][9].

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory[9]. Contaminated clothing should be removed immediately and washed before reuse[3].

Storage

-

Container: Store in the original, tightly closed container[3].

-

Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition[8][9].

-

Incompatibilities: Store separately from strong oxidizing agents, as these may lead to vigorous, exothermic reactions[2][3].

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is crucial. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures

The following first-aid advice is based on standard practice for aromatic alcohols. Seek immediate medical attention after any significant exposure.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration, but do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled. Seek immediate medical attention[1].

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention[3].

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[1].

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct fans at the spill, which could increase vaporization.

-

Eliminate Ignition Sources: Immediately extinguish any open flames and turn off equipment that could generate sparks[10].

-

Contain & Absorb: Wearing the appropriate PPE, contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite, or diatomaceous earth). Do not use combustible materials like paper towels[10][11].

-

Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste disposal[10].

-

Decontaminate: Clean the spill area thoroughly with a detergent and water solution[11].

Spill Response Workflow

Caption: Step-by-step workflow for responding to a spill.

Section 5: Disposal Considerations

As specific ecological data is unavailable, this compound and any materials contaminated with it must be treated as hazardous chemical waste.

-

Waste Classification: The material should be classified as a volatile organic compound (VOC) and potentially hazardous to the environment[12].

-

Methodology: Do not dispose of this chemical down the drain or in general waste[11][12]. All waste must be collected in clearly labeled, sealed, and compatible containers. Disposal must be arranged through a licensed chemical destruction plant or a certified hazardous waste contractor in accordance with all local, state, and federal regulations[1][12].

-

Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before disposal[1].

Conclusion

The responsible use of this compound in a research setting demands a proactive and conservative approach to safety. The current absence of comprehensive hazard data necessitates treating this compound as potentially hazardous, based on the known properties of its chemical class and structural analogs. By rigorously implementing the handling, PPE, emergency, and disposal protocols outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment. Continuous vigilance for updated safety information from suppliers and regulatory bodies is strongly recommended as it becomes available.

References

- Echemi. (2019). 3-(4-ETHYL-PHENYL)-PROPAN-1-OL Safety Data Sheets.

- Appchem. This compound | 180274-13-9.

- Lab Alley. How to Safely Dispose of Propanol.

- BenchChem. (2025). Proper Disposal of 3-Ethoxy-1-propanol: A Step-by-Step Guide for Laboratory Professionals.

- Fisher Scientific. Safety Data Sheet: 3-Phenyl-1-propanol.

- PubChem. 3-(3-Amino-4-ethylphenyl)propan-1-ol. National Center for Biotechnology Information.

- BLDpharm. 180274-13-9 | this compound.

- AA Blocks. 180274-13-9 | MFCD09028730 | this compound.

- Carl ROTH. Safety Data Sheet: 2-Propanol.

- ACS Publications. (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.

- ChemicalBook. (2023). 3-(4-ETHYL-PHENYL)-PROPAN-1-OL | 180274-13-9.

- BenchChem. (2025). Safe Disposal of 1-Propanol-1,1-d2: A Comprehensive Guide for Laboratory Professionals.

- Guidechem. 3- (4-ETIL-FENILO) -PROPANO-1-OL 180274-13-9 wiki.

- BenchChem. 1-(4-Ethylphenyl)propan-1-one | Research Chemical.

- PubChem. 3-(4-Hydroxyphenyl)propanol. National Center for Biotechnology Information.

- PubChem. 1-(4-Ethylphenyl)propan-1-one. National Center for Biotechnology Information.

- European Chemicals Agency (ECHA). Candidate List of substances of very high concern for Authorisation.

- Sasol. (2020). Heavy Aromatic Distillate Safety Data Sheet.

- PubChem. 1-(4-Ethylphenyl)-2-methylpropan-2-ol. National Center for Biotechnology Information.

- Carl ROTH. Safety Data Sheet: 1-Propanol.

- PubChem. 1-(4-Methylphenyl)-1-propanol. National Center for Biotechnology Information.

- European Chemicals Agency (ECHA). Propan-1-ol - Substance Information.

- Cole-Parmer. Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%.

- Food and Drug Administration. (2020). Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol.

- VelocityEHS. (2015). Isopropyl Alcohol Safety Tips.

- New Jersey Department of Health. Isopropyl alcohol, Hazardous Substance Fact Sheet.

- MOLBASE. 1-(4-Ethylphenyl)propan-1-one.

- PubChem. Propan-1-one, 1-(4-ethoxyphenyl)-3-morpholino-2-phenyl-. National Center for Biotechnology Information.

Sources

- 1. echemi.com [echemi.com]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. appchemical.com [appchemical.com]

- 5. aablocks.com [aablocks.com]

- 6. Page loading... [guidechem.com]

- 7. 3-(4-Hydroxyphenyl)propanol | C9H12O2 | CID 82452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol - Food and Drug Administration [fda.gov.ph]

- 9. ehs.com [ehs.com]

- 10. nj.gov [nj.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. laballey.com [laballey.com]

Methodological & Application

The Versatile Role of 3-(4-Ethylphenyl)propan-1-ol in Modern Organic Synthesis: A Guide for Researchers and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(4-Ethylphenyl)propan-1-ol, a readily accessible primary alcohol, has emerged as a versatile and valuable synthon, finding applications in diverse fields ranging from the creation of captivating fragrances to the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the utility of this compound, offering detailed application notes and robust protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Physicochemical Properties at a Glance

A foundational understanding of the physical and chemical properties of a starting material is crucial for predicting its reactivity and optimizing reaction conditions.

| Property | Value | Reference |

| CAS Number | 180274-13-9 | [1] |

| Molecular Formula | C₁₁H₁₆O | [1] |

| Molecular Weight | 164.24 g/mol | [1] |

| Appearance | Colorless Liquid (presumed) | General knowledge |

| Boiling Point | Not specified | |

| Solubility | Soluble in common organic solvents | General knowledge |

Application Notes: A Gateway to Synthetic Possibilities

The synthetic utility of this compound stems from the reactivity of its primary alcohol functionality and the presence of the substituted aromatic ring. These features allow for a wide array of chemical transformations, making it a strategic starting point for the synthesis of various target molecules.

Precursor to Fragrance Aldehydes: The Scent of Innovation

The fragrance industry consistently seeks novel molecules with unique olfactory profiles. This compound serves as a key precursor to valuable fragrance ingredients, most notably 3-(4-ethylphenyl)-2,2-dimethylpropanal. The synthesis of this aldehyde, prized for its fresh and floral notes, necessitates the initial oxidation of the primary alcohol to the corresponding aldehyde, 3-(4-ethylphenyl)propanal. This intermediate can then undergo further elaboration to introduce the gem-dimethyl group.

dot

Caption: Synthetic route to a key fragrance component.

A Building Block for Bioactive Heterocycles: The Path to New Medicines

The quest for novel therapeutic agents is a driving force in modern organic synthesis. This compound and its derivatives have been identified as valuable intermediates in the synthesis of biologically active heterocyclic compounds. For instance, the corresponding ketone, 1-(4-ethylphenyl)propan-1-one, which can be readily prepared by oxidation of the alcohol, serves as a starting material for the synthesis of 1,3,4-oxadiazole derivatives.[2][3] These scaffolds are of significant interest in medicinal chemistry due to their association with a wide range of pharmacological activities, including anti-inflammatory and analgesic properties.[2][3]

The synthetic strategy involves the conversion of the ketone to a key intermediate which is then cyclized with various aryl hydrazides to furnish the desired oxadiazole core. This modular approach allows for the generation of a library of analogues for structure-activity relationship (SAR) studies.

dot

Caption: Pathway to bioactive oxadiazoles.

Detailed Experimental Protocols

The following protocols are provided as a guide for common transformations involving this compound. Researchers should always adhere to standard laboratory safety practices.

Protocol 1: Oxidation to 3-(4-Ethylphenyl)propanal via Swern Oxidation

This protocol describes a mild and efficient method for the oxidation of a primary alcohol to an aldehyde, minimizing over-oxidation to the carboxylic acid.[4]

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet.

-

Reagent Preparation: In the flask, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation of DMSO: Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

-

Addition of Alcohol: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 30 minutes.

-

Addition of Base: Slowly add triethylamine (5.0 equivalents) to the reaction mixture. The mixture may become thick. Continue stirring at -78 °C for 15 minutes, then allow the reaction to warm to room temperature.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude aldehyde can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality: The low temperature is crucial to maintain the stability of the reactive intermediate, the chlorosulfonium salt. Triethylamine acts as a non-nucleophilic base to facilitate the elimination reaction that forms the aldehyde.

Protocol 2: Esterification to 3-(4-Ethylphenyl)propyl Acetate via Fischer Esterification

This classic method is a reliable way to synthesize esters from alcohols and carboxylic acids.

Materials:

-

This compound

-

Acetic acid (glacial)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus (optional, for water removal)

-

Standard reflux glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) and an excess of glacial acetic acid (e.g., 5-10 equivalents), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

-

Reflux: Attach a reflux condenser (and optionally a Dean-Stark trap to remove water) and heat the mixture to reflux. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude ester can be purified by distillation under reduced pressure or by silica gel column chromatography.